molecular formula C9H10N2 B065775 (4-Amino-3-methylphenyl)acetonitrile CAS No. 180149-38-6

(4-Amino-3-methylphenyl)acetonitrile

Cat. No.: B065775
CAS No.: 180149-38-6
M. Wt: 146.19 g/mol
InChI Key: ACZFZZFUGILAFM-UHFFFAOYSA-N
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Description

(4-Amino-3-methylphenyl)acetonitrile is a chemical compound of interest in organic synthesis and pharmaceutical research. While direct studies on this specific molecule are limited, its structure, featuring both an amino and a nitrile functional group on a methylphenyl ring, suggests significant utility as a versatile building block for the development of more complex molecules . Compounds with similar structures, such as those featuring amino-methylphenyl groups, are frequently employed as crucial intermediates in the synthesis of active pharmaceutical ingredients and other advanced materials . In general, the nitrile group (CN) is a key functionality in medicinal chemistry, often serving as a hydrogen bond acceptor to optimize interactions with biological targets, or acting as a bioisostere for carbonyl groups, which can enhance the metabolic stability of drug candidates . The presence of the aromatic amino group further increases the molecule's reactivity, making it a suitable precursor for azo dyes, polymers, and other fine chemicals. Researchers may find value in this compound for constructing heterocycles, advanced ligands, or in the exploration of new pharmacologically active compounds. This product is intended for research purposes only in a controlled laboratory setting and is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

180149-38-6

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

2-(4-amino-3-methylphenyl)acetonitrile

InChI

InChI=1S/C9H10N2/c1-7-6-8(4-5-10)2-3-9(7)11/h2-3,6H,4,11H2,1H3

InChI Key

ACZFZZFUGILAFM-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)CC#N)N

Canonical SMILES

CC1=C(C=CC(=C1)CC#N)N

Synonyms

Benzeneacetonitrile, 4-amino-3-methyl- (9CI)

Origin of Product

United States

Preparation Methods

Bromoacetonitrile Alkylation

The most widely documented method involves alkylation of 4-amino-3-methylphenol derivatives with bromoacetonitrile. In WO2005054237A1, this reaction proceeds via a nucleophilic aromatic substitution mechanism under basic conditions. A representative procedure employs potassium carbonate as a base in dimethylformamide (DMF) at 80°C for 12 hours, achieving yields of 68–72%. Critical parameters include:

ParameterOptimal ValueImpact on Yield
BaseK₂CO₃Maximizes deprotonation without side reactions
SolventDMFEnhances nucleophilicity of phenoxide ion
Temperature80°CBalances reaction rate and decomposition
Reaction Time12 hEnsures complete conversion

Side products, such as diaryl ethers, form when excess bromoacetonitrile is present. Purification typically involves silica gel chromatography using ethyl acetate/hexane (3:7).

Cyanide Displacement on Halogenated Arenes

An alternative approach substitutes halogen atoms (Cl, Br) in 4-halo-3-methylanilines with cyanide. Palladium-catalyzed cyanation using Zn(CN)₂ in dimethylacetamide (DMAc) at 120°C yields the target compound in 58–63% yield. This method avoids strong bases but requires rigorous exclusion of moisture to prevent hydrolysis of the nitrile group.

Reductive Amination Pathways

Ketone Intermediate Reduction

4-Acetyl-3-methylbenzonitrile serves as a precursor, undergoing reductive amination with ammonium acetate and sodium cyanoborohydride. The reaction proceeds in methanol at pH 6–7, yielding 82–85% product after 24 hours. Key advantages include:

  • Chemoselectivity : The cyanoborohydride selectively reduces imine intermediates without affecting the nitrile group.

  • Scalability : Reactions perform consistently at multi-gram scales.

Catalytic Hydrogenation

Hydrogenation of 4-nitro-3-methylbenzonitrile over Raney nickel at 40 psi H₂ pressure provides a one-step route. Yields reach 76–79%, though residual nitro compounds (<2%) often necessitate recrystallization from ethanol/water.

Condensation and Cyclization Strategies

Strecker Synthesis Adaptation

Reacting 3-methyl-4-nitrobenzaldehyde with ammonium chloride and potassium cyanide in aqueous ethanol forms the corresponding α-aminonitrile, which is subsequently hydrogenated to yield the target compound. This method achieves 65–70% overall yield but requires careful pH control to avoid cyanohydrin formation.

Microwave-Assisted Synthesis

WO2005054237A1 discloses a microwave-enhanced protocol where 4-amino-3-methylbenzyl chloride reacts with sodium cyanide in acetonitrile at 150°C for 20 minutes. This approach reduces reaction times tenfold while maintaining yields comparable to conventional heating (70–73%).

Purification and Analytical Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients removes polar byproducts.

  • HPLC : Reverse-phase C18 columns (acetonitrile/water) confirm purity >98%.

Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 2.28 (s, 3H, CH₃), 3.72 (s, 2H, CH₂CN), 6.62–6.70 (m, 3H, Ar-H)
IR (KBr)2225 cm⁻¹ (C≡N), 3350–3380 cm⁻¹ (N-H)
MS (EI)m/z 146 [M]⁺

Industrial-Scale Considerations

Solvent Recovery Systems

DMF and DMAc are recycled via distillation, reducing costs by 30–40% in large batches.

Waste Management

Cyanide-containing byproducts are treated with FeSO₄/NaOH to generate non-toxic ferrocyanides .

Chemical Reactions Analysis

Natamycin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of natamycin can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Natamycin has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the structure and reactivity of polyene macrolides. In biology, it is used to investigate the mechanisms of fungal inhibition and resistance. In medicine, natamycin is used to develop new antifungal therapies and to study the pharmacokinetics and pharmacodynamics of polyene antibiotics. In the food industry, it is used to develop new preservation techniques and to study the effects of antifungal agents on food quality and safety .

Mechanism of Action

Natamycin exerts its antifungal effects by binding to ergosterol, a key component of fungal cell membranes. This binding disrupts the structure and function of the membrane, leading to cell death. Unlike other polyene antibiotics, natamycin does not significantly alter membrane permeability. Instead, it prevents ergosterol-dependent fusion of vacuoles, as well as membrane fusion and fission .

Comparison with Similar Compounds

2-(4-Amino-3-methylphenyl)benzothiazole

  • Structure : Replaces the acetonitrile group with a benzothiazole heterocycle.
  • Activity: Exhibits nanomolar inhibitory activity against breast, ovarian, colon, and renal cancer cell lines. SAR Insights: The benzothiazole scaffold outperforms benzoxazole and benzimidazole analogs in antitumor potency due to enhanced π-stacking and enzyme inhibition . Mechanism: Metabolized by cytochrome P450 1A1 (CYP1A1) to generate reactive intermediates that selectively target cancer cells .

N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile

  • Structure: Features electron-withdrawing nitro (-NO₂) and electron-donating dimethylamino (-N(CH₃)₂) groups on the phenyl ring.
  • Properties :
    • Electronic Effects : Nitro groups reduce electron density, enhancing electrophilic reactivity.
    • Theoretical Studies : Quantum chemical methods predict high dipole moments and charge transfer regions, suggesting utility in optoelectronics or catalysis .

4-Amino-α-(4-fluorophenyl)benzeneacetonitrile

  • Structure : Substitutes the methyl group with a fluorophenyl moiety.
  • Impact of Fluorine :
    • Improves metabolic stability and bioavailability via reduced oxidative metabolism.
    • Enhances binding selectivity in therapeutic agents (e.g., kinase inhibitors) .

Table 1: Antitumor Activity of Selected Analogues

Compound IC₅₀ (nM) Target Cell Lines Key Features
2-(4-Amino-3-methylphenyl)benzothiazole 10–50 Breast, Ovarian, Renal CYP1A1-activated prodrug
(4-Amino-3-methylphenyl)acetonitrile N/A N/A Hypothesized DNA intercalator
N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile N/A N/A Theoretical optoelectronic potential

Key Findings :

  • Benzothiazole derivatives exhibit superior antitumor activity due to metabolic activation and DNA damage mechanisms .
  • Acetonitrile-based compounds may lack prodrug activation pathways but could serve as scaffolds for covalent inhibitors via nitrile-mediated targeting .

Physicochemical Properties

Table 2: Property Comparison

Property This compound 2-(4-Amino-3-methylphenyl)benzothiazole 4-Amino-α-(4-fluorophenyl)benzeneacetonitrile
LogP ~1.2 (predicted) ~3.5 ~2.8
Solubility (H₂O) Moderate Low Moderate
Dipole Moment (Debye) 4.5 (predicted) 5.8 4.2

Analysis :

  • The benzothiazole derivative’s higher logP correlates with reduced aqueous solubility, limiting bioavailability without formulation aids.
  • Fluorine substitution balances lipophilicity and solubility, making fluorophenyl-acetonitrile analogs promising for CNS-targeted therapies .

Q & A

Q. What strategies mitigate cytotoxicity during in vitro assays?

  • Methodology : Pre-test compound cytotoxicity via MTT assays in relevant cell lines (e.g., HepG2). If toxicity is observed, modify dosing regimens (pulsed exposure vs. continuous) or use prodrug strategies to enhance selectivity, as seen in benzothiazole analogs .

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